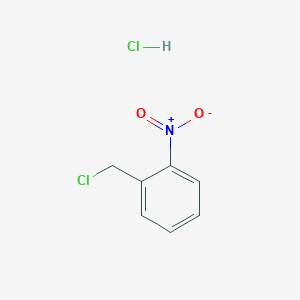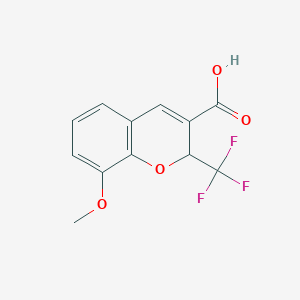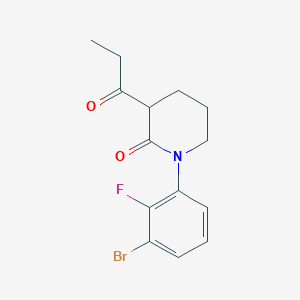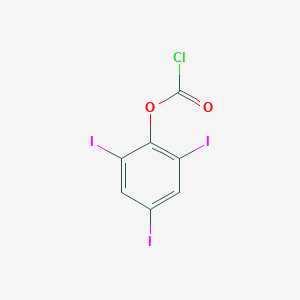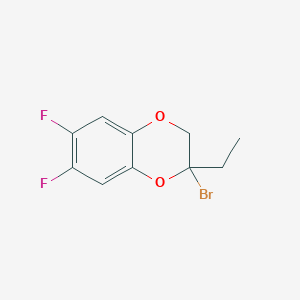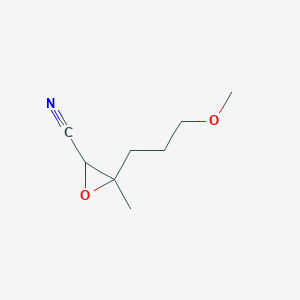
4-Bromo-2-cyanophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-cyanophenyl chloroformate is an organic compound that belongs to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyanophenyl chloroformate typically involves the reaction of 4-bromo-2-cyanophenol with phosgene (COCl₂) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
4-Bromo-2-cyanophenol+Phosgene→4-Bromo-2-cyanophenyl chloroformate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent product quality and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-cyanophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, common reagents include primary and secondary amines.
Alcohols: For esterification, reagents such as methanol or ethanol are used.
Carboxylic Acids: For mixed anhydride formation, reagents like acetic acid are employed.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Applications De Recherche Scientifique
4-Bromo-2-cyanophenyl chloroformate is utilized in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the chloroformate group into organic molecules.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the preparation of polymers and other advanced materials.
Biological Studies: For the modification of biomolecules and the study of enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-cyanophenyl chloroformate involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species such as amines, alcohols, and carboxylic acids. This reactivity is exploited in organic synthesis to introduce functional groups and modify molecular structures.
Comparaison Avec Des Composés Similaires
4-Nitrophenyl chloroformate: Similar in structure but contains a nitro group instead of a bromo group.
4-Chlorophenyl chloroformate: Contains a chloro group instead of a bromo group.
4-Methylphenyl chloroformate: Contains a methyl group instead of a bromo group.
Uniqueness: 4-Bromo-2-cyanophenyl chloroformate is unique due to the presence of both a bromo and a cyano group on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other chloroformates may not be as effective.
Propriétés
Formule moléculaire |
C8H3BrClNO2 |
|---|---|
Poids moléculaire |
260.47 g/mol |
Nom IUPAC |
(4-bromo-2-cyanophenyl) carbonochloridate |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-1-2-7(13-8(10)12)5(3-6)4-11/h1-3H |
Clé InChI |
MBQWMFGAWWLPOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C#N)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
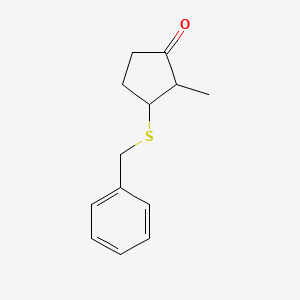
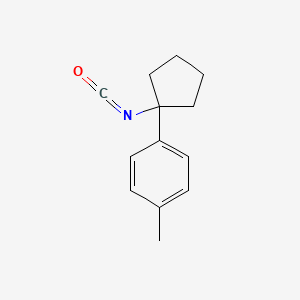
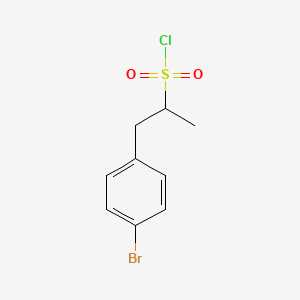
![1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one](/img/structure/B13238137.png)
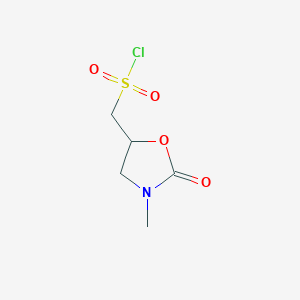
![3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)
